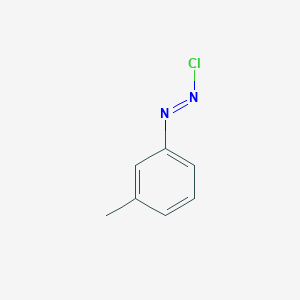
(E)-1-Chloro-2-(3-methylphenyl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Chloro-2-(3-methylphenyl)diazene is an organic compound belonging to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This particular compound features a chlorine atom and a methyl-substituted phenyl group attached to the diazene structure, making it a unique and interesting molecule for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Chloro-2-(3-methylphenyl)diazene typically involves the diazotization of aniline derivatives followed by a Sandmeyer reaction. The general steps are as follows:
Diazotization: Aniline derivative is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride to replace the diazonium group with a chlorine atom, forming the desired diazene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-Chloro-2-(3-methylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene to hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under mild to moderate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted diazenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-1-Chloro-2-(3-methylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-Chloro-2-(3-methylphenyl)diazene involves its interaction with various molecular targets. The nitrogen-nitrogen double bond can participate in electron transfer reactions, while the chlorine atom and methyl-substituted phenyl group can interact with specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-Chloro-2-(4-methylphenyl)diazene
- (E)-1-Chloro-2-(2-methylphenyl)diazene
- (E)-1-Bromo-2-(3-methylphenyl)diazene
Uniqueness
(E)-1-Chloro-2-(3-methylphenyl)diazene is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other similar compounds. The position of the methyl group on the phenyl ring and the presence of the chlorine atom contribute to its distinct chemical and physical properties.
Propiedades
Número CAS |
143222-74-6 |
|---|---|
Fórmula molecular |
C7H7ClN2 |
Peso molecular |
154.60 g/mol |
Nombre IUPAC |
chloro-(3-methylphenyl)diazene |
InChI |
InChI=1S/C7H7ClN2/c1-6-3-2-4-7(5-6)9-10-8/h2-5H,1H3 |
Clave InChI |
NXLAQZJVKBZNHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N=NCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




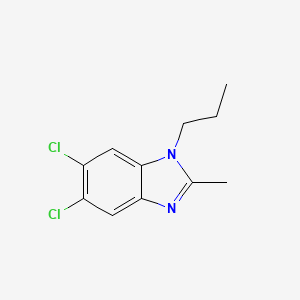
![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
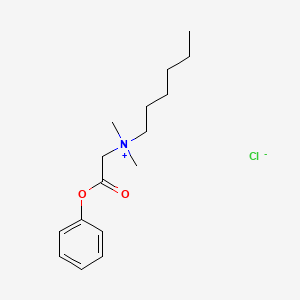
![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
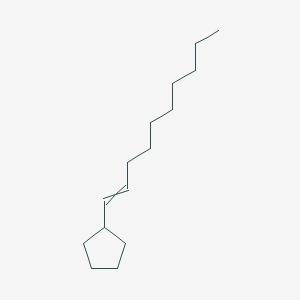
![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
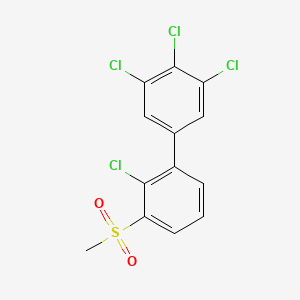
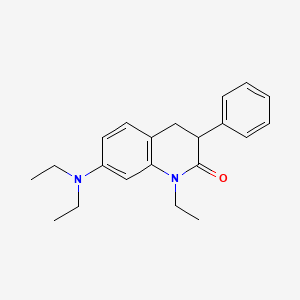
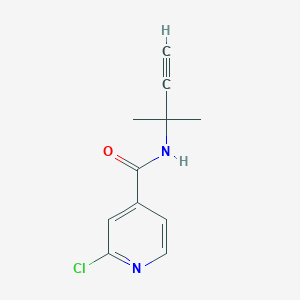
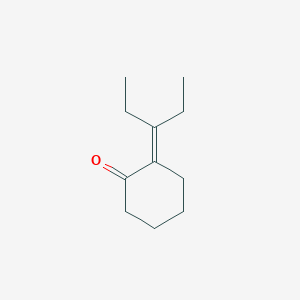

![(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine](/img/structure/B12552624.png)
